molecular formula C8H14ClNO2 B6190557 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2648940-79-6

4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6190557
CAS No.: 2648940-79-6
M. Wt: 191.65 g/mol
InChI Key: OWTXTKCBZISPJN-UHFFFAOYSA-N
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Description

“4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride” is a complex organic molecule . It contains a bicyclic structure, an amine group, and a carboxylic acid group. The compound is used in the efficient synthesis of rigid dipeptide mimetics, valuable in peptide-based drug discovery.


Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure, an amine group, and a carboxylic acid group. The InChI code for this compound is 1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H .


Chemical Reactions Analysis

The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . The system can readily be derivatized with numerous transformations .


Physical and Chemical Properties Analysis

The physical form of this compound is a solid . The molecular weight is 163.6 . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride to form 4-ethylcyclohexanone oxime, which is then reacted with sodium methoxide to form 4-ethyl-2-cyanobicyclo[2.1.1]hexane. The resulting compound is then hydrolyzed with hydrochloric acid to form 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, which is then converted to its hydrochloride salt form by reaction with hydrochloric acid.", "Starting Materials": [ "4-ethylcyclohexanone", "hydroxylamine hydrochloride", "sodium methoxide", "hydrochloric acid" ], "Reaction": [ "4-ethylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form 4-ethylcyclohexanone oxime.", "4-ethylcyclohexanone oxime is then reacted with sodium methoxide in methanol to form 4-ethyl-2-cyanobicyclo[2.1.1]hexane.", "4-ethyl-2-cyanobicyclo[2.1.1]hexane is hydrolyzed with hydrochloric acid to form 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid.", "4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is then reacted with hydrochloric acid to form its hydrochloride salt form, 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride." ] }

CAS No.

2648940-79-6

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-7-3-8(4-7,6(10)11)9-5-7;/h9H,2-5H2,1H3,(H,10,11);1H

InChI Key

OWTXTKCBZISPJN-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(NC2)C(=O)O.Cl

Purity

95

Origin of Product

United States

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